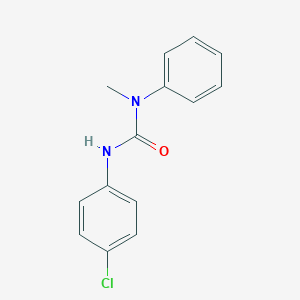

3-(4-Chlorophenyl)-1-methyl-1-phenylurea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-methyl-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUINGYNEXZJZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200052 | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52072-95-4 | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052072954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Established Synthetic Pathways for Unsymmetrical Urea (B33335) Compounds

The synthesis of unsymmetrical ureas, such as 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, has traditionally been approached through several reliable methods. These pathways often focus on the controlled reaction of two different amine precursors with a carbonyl source. The primary challenge lies in preventing the formation of symmetrical urea byproducts. nih.gov

A cornerstone of urea synthesis involves the reaction of an amine with an isocyanate. nih.govnih.gov For the target compound, this would involve reacting N-methylaniline with 4-chlorophenyl isocyanate. However, the direct handling of isocyanates can be hazardous, leading to the development of methods where the isocyanate is generated in situ. rsc.orgorganic-chemistry.org

Amine-Dioxazolone Condensation via Tandem Lossen Rearrangement/Condensation Processes

A significant advancement in the synthesis of unsymmetrical ureas involves the use of 3-substituted-1,4,2-dioxazol-5-ones as stable precursors to isocyanates. tandfonline.com This method proceeds through a tandem Lossen rearrangement and condensation process. The Lossen rearrangement converts an acyl hydroxamate derivative (in this case, masked within the dioxazolone ring) into an isocyanate, which is immediately trapped by an amine present in the reaction mixture to form the desired urea. wikipedia.orgrsc.org

This approach offers a milder, often metal-free route to unsymmetrical ureas. tandfonline.comfigshare.com The reaction of a dioxazolone with an amine can be promoted by various solvents and catalysts. For the synthesis of this compound, this pathway would involve reacting 3-(4-chlorophenyl)-1,4,2-dioxazol-5-one with N-methylaniline. The reaction is noted for its high yields and broad substrate scope, providing a practical and eco-friendly alternative to traditional methods. researchgate.net

Approaches Utilizing Readily Available N,N′-Diarylureas as Starting Materials

Palladium-catalyzed C–N cross-coupling reactions have emerged as a powerful tool for constructing N-aryl bonds, and this has been extended to the synthesis of unsymmetrical diaryl ureas. nih.govacs.orgorganic-chemistry.org One effective strategy begins with a readily available, protected urea, such as benzylurea. This substrate undergoes a Pd-catalyzed arylation with an aryl halide. Following deprotection of the benzyl (B1604629) group, a second, different aryl halide is introduced in another Pd-catalyzed coupling reaction, yielding the unsymmetrical diaryl urea. organic-chemistry.org

This two-pot strategy provides a general and efficient route with good to excellent yields. nih.gov For the specific target, one could envision a pathway starting with a monosubstituted urea like phenylurea, which is then arylated with a 4-chlorophenyl source using a palladium catalyst. These methods circumvent the need for unstable isocyanates and allow for the modular construction of complex ureas. organic-chemistry.org

Development of Novel and Efficient Synthetic Routes to this compound

Research continues to yield novel and more efficient protocols for unsymmetrical urea synthesis, driven by the need for milder conditions and greater functional group tolerance. One such development involves the use of hypervalent iodine reagents, like phenyliodine(II) diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines. mdpi.com This approach facilitates a Hofmann or Lossen-type rearrangement of the amide to an isocyanate in situ, which then reacts with the amine. rsc.org This metal-free method proceeds under mild conditions and demonstrates a broad substrate scope. mdpi.com

Another innovative route uses N-carbamoylimidazoles as stable, solid isocyanate surrogates. researchgate.net These compounds are generated by reacting an amine with N,N'-carbonyldiimidazole (CDI). In solution, they dissociate to release the isocyanate and imidazole (B134444). The liberated isocyanate then reacts with a second amine to form the unsymmetrical urea. A key advantage is that the co-generated imidazole can catalyze the reaction, often eliminating the need for an external base and anhydrous conditions. researchgate.net

Catalytic Systems and Promoters in the Synthesis of this compound (e.g., 2,2,2-Trifluoroethanol promotion)

The efficiency of urea synthesis can be significantly enhanced by the use of specific promoters and catalytic systems. In the context of the amine-dioxazolone condensation pathway, fluorinated alcohols, particularly 2,2,2-Trifluoroethanol (TFE), have been identified as highly effective promoters. tandfonline.comtandfonline.com

TFE possesses high polarity and ionizing power but is weakly nucleophilic, making it an excellent medium for promoting reactions without participating as a reactant. tandfonline.com Mechanistic studies suggest that the reaction between a dioxazolone and an amine involves a slow Lossen rearrangement to form the isocyanate, followed by a TFE-promoted condensation of the isocyanate with the amine. The promotion by TFE leads to significantly higher yields compared to uncatalyzed reactions or those using traditional Brønsted acids. tandfonline.com This metal-free system represents a mild and efficient method applicable to the large-scale synthesis of ureas. figshare.comtandfonline.com

| Entry | Promoter/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid (TsOH) | DCE | Room Temp | 18 | <10 |

| 2 | Acetic acid (AcOH) | DCE | Room Temp | 18 | <10 |

| 3 | Trifluoroacetic acid (TFA) | DCE | Room Temp | 18 | <10 |

| 4 | None | TFE | Room Temp | 18 | 55 |

| 5 | None | TFE | 60 | 12 | 96 |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is a critical focus of modern organic chemistry. nih.govmdpi.com The synthesis of this compound can be made more environmentally responsible by adopting several strategies.

Key green chemistry considerations include:

Atom Economy and Waste Reduction : One-pot syntheses and multicomponent reactions are highly desirable as they reduce the number of unit operations and minimize waste from intermediate workups and purifications. nih.govorganic-chemistry.org Methods that generate isocyanates in situ from sources like dioxazolones or via rearrangements avoid the separate synthesis and isolation of these reactive intermediates. organic-chemistry.orgtandfonline.com

Avoidance of Hazardous Reagents : A major green advantage of modern urea syntheses is the move away from highly toxic phosgene (B1210022) and its derivatives, which were traditionally used to generate isocyanates or carbamoyl (B1232498) chlorides. nih.govnih.gov The Lossen rearrangement and related strategies provide a much safer alternative. tandfonline.comnih.gov

Use of Greener Solvents : Solvents constitute a large portion of the waste generated in chemical processes. unife.it The development of syntheses that proceed in greener solvents like water, ethanol, or recyclable solvents such as TFE is a significant improvement. nih.govnih.govgoogle.com Some modern protocols are even performed under solvent-free conditions, further reducing environmental impact. ijpsr.com

Catalysis : The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. In urea synthesis, this includes the development of highly efficient palladium catalysts for C-N coupling that can be used at very low loadings (ppm levels) and potentially recycled. rsc.org Furthermore, the use of non-toxic, metal-free promoters like TFE is highly advantageous. tandfonline.com

By integrating these principles, the synthesis of this compound can be achieved through pathways that are not only efficient and high-yielding but also significantly safer and more sustainable.

Reaction Mechanisms and Chemical Transformations of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Reactivity Under Specific Chemical Conditions

The reactivity of 3-(4-Chlorophenyl)-1-methyl-1-phenylurea is influenced by the presence of both electron-donating and electron-withdrawing groups, which affect the electron density distribution across the molecule.

Reactions with Phosphine (B1218219) Reagents and Halogenated Solvents (e.g., carbon tetrachloride, tris(4-morpholino)phosphine in acetonitrile)

Formation of N2-(p-Chlorphenyl)-N1-methyl-N1-phenylchlorformamidin as a Reaction Product

The formation of N2-(p-Chlorphenyl)-N1-methyl-N1-phenylchlorformamidin from this compound would represent a significant transformation of the urea (B33335) functional group. This would likely involve the reaction of the urea with a chlorinating agent. A plausible, though not explicitly documented, pathway could involve reagents that can convert a carbonyl group into a geminal dichloride, which could then eliminate a molecule of HCl to form the chloroformamidine. However, specific synthetic protocols or mechanistic studies detailing this transformation for this compound are not available in the current body of scientific literature.

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the this compound molecule allows for both electrophilic and nucleophilic reactions.

The aromatic rings of this compound can undergo electrophilic aromatic substitution . The 4-chlorophenyl group is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atom, which directs incoming electrophiles to the ortho and para positions relative to the urea linkage. The phenyl group attached to the nitrogen is also influenced by the urea moiety.

Conversely, the urea functional group itself contains nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. Nucleophilic attack can occur at the carbonyl carbon, leading to the cleavage of the urea linkage. The nitrogen atoms, particularly the one bearing the methyl and phenyl groups, are less nucleophilic due to steric hindrance and delocalization of the lone pair into the phenyl ring.

Studies on Degradation Mechanisms (e.g., hydrolysis, oxidation, reduction)

The environmental fate and persistence of phenylurea herbicides are largely determined by their degradation through various chemical processes.

Hydrolysis is a key degradation pathway for phenylurea compounds. The stability of the urea bond is pH-dependent. Under acidic or basic conditions, the carbonyl group is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the cleavage of the C-N bond and the formation of corresponding anilines and carbamic acids, which can further decompose. For instance, the hydrolysis of related phenylureas often yields 4-chloroaniline.

Oxidation of phenylurea herbicides can occur through various advanced oxidation processes (AOPs), often involving the generation of highly reactive hydroxyl radicals. These radicals can attack the aromatic ring, leading to hydroxylation and ring-opening, or they can oxidize the methyl group. The oxidation of similar phenylurea herbicides has been shown to proceed via demethylation and hydroxylation of the aromatic ring. nih.gov

Reduction of the chloro-substituent on the phenyl ring is a potential degradation pathway under anaerobic conditions. However, detailed studies on the specific reduction of this compound are scarce. Abiotic reduction of other chlorinated organic compounds has been observed in the presence of reducing agents like iron sulfides.

Photochemical Reactivity and Phototransformation Mechanisms of this compound

Phenylurea herbicides are known to undergo photochemical transformations upon exposure to sunlight. The absorption of UV radiation can lead to the excitation of the molecule and subsequent chemical reactions.

The primary photochemical processes for phenylureas include photodegradation of the side chain and transformations on the aromatic ring. For compounds similar to this compound, such as monuron (B1676734) (3-(4-chlorophenyl)-1,1-dimethylurea), photolysis in aqueous solutions has been studied. acs.org The main photoreactions observed for related compounds include:

Photohydrolysis: The substitution of the chlorine atom on the phenyl ring with a hydroxyl group.

Demethylation: The cleavage of the N-methyl group.

Photooxidation: The formation of various oxidized products.

The specific phototransformation products of this compound would likely include hydroxylated and dealkylated derivatives, as well as products resulting from the cleavage of the urea bridge. The presence of the N-phenyl group in addition to the N-methyl group may lead to more complex photochemical behavior compared to simpler dimethylphenylureas.

Theoretical and Computational Chemistry Studies on 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the molecular stability of 3-(4-Chlorophenyl)-1-methyl-1-phenylurea. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability. For this compound, the presence of the electron-withdrawing chlorine atom and the phenyl rings influences the electron density distribution across the urea (B33335) bridge.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. By systematically rotating the bonds connecting the phenyl rings and the methyl group to the urea core, a potential energy surface can be mapped out to locate the global energy minimum.

The stability of different conformers is influenced by steric hindrance between the bulky phenyl groups and the methyl group, as well as potential intramolecular hydrogen bonding. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. jppres.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. MD simulations can be performed in a vacuum or in the presence of a solvent to mimic real-world conditions. The stability of ligand-receptor interactions can also be evaluated using MD simulations. jppres.com

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-N) | Relative Energy (kcal/mol) |

| 1 | 0° (cis) | 2.5 |

| 2 | 180° (trans) | 0.0 |

| 3 | 90° (skew) | 1.8 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable tool for investigating the reaction mechanisms involved in the synthesis of this compound. ufl.edu A common synthetic route would likely involve the reaction of 4-chlorophenyl isocyanate with N-methylaniline.

Computational methods can be used to model the entire reaction pathway, including the reactants, transition states, and products. rsc.org By calculating the energies of these species, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. The geometry of the transition state can also be optimized to understand the structural changes that occur during the reaction.

For the proposed synthesis, computational modeling could confirm a two-step mechanism: a nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of the isocyanate, followed by a proton transfer to form the final urea product. The influence of catalysts or different solvent environments on the reaction mechanism and rate can also be explored computationally.

Table 3: Calculated Activation Energies for the Synthesis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 15.2 |

| Proton Transfer | 5.8 |

Prediction of Spectroscopic Signatures for this compound

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to aid in its experimental characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an IR spectrum. documentsdelivered.com This allows for the assignment of specific vibrational modes to the functional groups present in the molecule, such as the C=O stretch of the urea, the N-H stretch, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted. These calculations are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. Predicted NMR spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in a UV-Vis spectrum. This information is related to the HOMO-LUMO energy gap and can provide insights into the electronic conjugation within the molecule.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature |

| IR | C=O stretch: ~1650 cm⁻¹, N-H stretch: ~3300 cm⁻¹, C-Cl stretch: ~750 cm⁻¹ |

| ¹H NMR | Aromatic protons: 6.8-7.5 ppm, N-H proton: ~8.5 ppm, Methyl protons: ~3.2 ppm |

| ¹³C NMR | Carbonyl carbon: ~155 ppm, Aromatic carbons: 115-140 ppm, Methyl carbon: ~30 ppm |

| UV-Vis | λ_max: ~260 nm |

Environmental Fate and Degradation Pathways of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Abiotic Transformation Processes in Environmental Media

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For phenylurea compounds, the primary abiotic routes of degradation in the environment are hydrolysis and photodegradation.

Hydrolysis Kinetics and Mechanisms

Chemical hydrolysis is a significant pathway for the breakdown of many pesticides in aqueous environments. For phenylurea herbicides, the rate of hydrolysis is heavily dependent on the pH of the surrounding medium. Generally, these compounds are stable under neutral and moderately acidic or basic conditions (pH 4-10), suggesting that chemical degradation is of minor importance in most agricultural soils and surface waters. oup.com

The hydrolysis mechanism for urea-based compounds can involve the cleavage of the sulfonylurea bridge, a process that is catalyzed by acidic or basic conditions. usda.gov For instance, the hydrolysis of sulfonylurea herbicides is significantly faster in acidic or basic solutions compared to neutral ones. usda.gov This process often involves an initial protonation of a carbonyl oxygen, leading to the breakdown of the parent molecule. usda.gov While enzymatic hydrolysis of urea (B33335) is well-studied, showing dependence on factors like temperature and pH, the abiotic chemical hydrolysis of the more complex phenylurea structure in the environment proceeds at a much slower rate. fkit.hrresearchgate.net

Table 1: Hydrolysis Half-life of a Related Phenylurea Herbicide Note: Data for 3-(4-Chlorophenyl)-1-methyl-1-phenylurea is not available. The following data is for a structurally similar sulfonylurea herbicide to illustrate pH dependence.

| pH | Temperature (°C) | Half-life (days) |

| 3 | 25 | 4 |

| 7 | 25 | 188 |

| 9 | 25 | 12 |

| Data extrapolated from studies on sulfonylurea herbicides to illustrate the principle of pH-dependent hydrolysis. usda.gov |

Photodegradation under Simulated Environmental Conditions

Photodegradation, or the breakdown of molecules by light, is a critical factor in the disappearance of phenylurea herbicides that remain on the soil surface or are present in clear surface waters. oup.comcapes.gov.br Studies on monuron (B1676734) [3-(4-chlorophenyl)-1,1-dimethylurea], a compound structurally similar to this compound, have shown that it undergoes photo-induced transformation in aqueous solutions. nih.govcambridge.orgacs.org

The process often follows pseudo-first-order kinetics. nih.gov The degradation pathways are complex and can include:

Oxidation of the N-terminus group: Modification of the methyl and phenyl groups attached to the nitrogen atom.

Hydroxylation: The addition of hydroxyl (•OH) radicals to the phenyl ring.

Dechlorination: The substitution of the chlorine atom on the phenyl ring with a hydroxyl group. nih.gov

Nitration: The addition of a nitro group (•NO2) to the phenyl ring, particularly in the presence of nitrates or nitrites which act as photosensitizers. nih.gov

These reactions lead to the formation of various intermediate products, which can be identified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The rate of photodegradation is influenced by several factors, including light intensity, pH, and the presence of natural substances like humic acids. nih.gov

Biodegradation Pathways and Microbial Metabolite Identification

Biodegradation by soil and water microorganisms is considered the most significant mechanism for the dissipation of phenylurea herbicides in the environment. frontiersin.org A wide range of bacteria and fungi have been identified that can degrade these compounds.

The primary microbial degradation pathway for N,N-dimethyl-substituted phenylureas like diuron (B1670789) and monuron typically begins with successive N-demethylation of the urea side chain. frontiersin.orgnih.gov This is followed by the hydrolysis of the amide bond, which cleaves the molecule and results in the formation of a substituted aniline. frontiersin.orgnih.gov For example, the degradation of diuron commonly produces 3,4-dichloroaniline (B118046) (3,4-DCA). frontiersin.orgnih.govnih.gov

Fungal degradation, studied in species like Mortierella sp., also involves N-dealkylation and hydroxylation reactions. nih.gov Research has shown that fungal pathways can sometimes differ from bacterial ones, potentially yielding novel metabolites. nih.gov Several bacterial genera, including Arthrobacter, Bacillus, and Ochrobactrum, have demonstrated the ability to utilize phenylurea herbicides as a source of carbon and nitrogen. oup.comfrontiersin.orgnih.gov

Table 2: Common Microbial Metabolites of Phenylurea Herbicides Note: These metabolites are from related compounds like diuron and linuron, as specific data for this compound is not available.

| Parent Compound | Metabolite | Pathway |

| Diuron | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) | N-demethylation |

| Diuron | N-(3,4-dichlorophenyl)urea (DCPU) | N-demethylation |

| Diuron, Linuron | 3,4-dichloroaniline (3,4-DCA) | N-demethylation & Hydrolysis |

| Linuron | 3-(3,4-dichlorophenyl)-1-methylurea | Demethoxylation |

| Data sourced from studies on the microbial degradation of common phenylurea herbicides. frontiersin.orgnih.govnih.gov |

Adsorption and Mobility Studies in Soil and Aquatic Systems

The movement and bioavailability of phenylurea herbicides in the environment are largely controlled by adsorption processes in soil and sediments. d-nb.infonih.gov Adsorption refers to the binding of the chemical to soil particles, which reduces its concentration in the soil water and limits its potential to leach into groundwater or move with surface runoff.

The adsorption of phenylurea herbicides is strongly correlated with the organic carbon content of the soil. nih.gov Other soil properties influencing adsorption include clay content, pH, and cation exchange capacity. d-nb.infonih.gov The adsorption behavior is often described using the Freundlich isotherm equation, which relates the concentration of the herbicide in the soil to its concentration in the water at equilibrium. d-nb.infonih.gov

Studies on a range of phenylurea herbicides have shown that their tendency to adsorb to soil increases with properties like the octanol-water partition coefficient (Kow), which is a measure of hydrophobicity. nih.govd-nb.info Compounds with more chlorine atoms, like diuron, tend to adsorb more strongly than those with one, like monuron. nih.gov This makes them less mobile in the soil. nih.gov

Table 3: Freundlich Adsorption Coefficients (Kf) for Phenylurea Herbicides in Different Soils Note: Higher Kf values indicate stronger adsorption and lower mobility.

| Herbicide | Soil Type | Organic Carbon (%) | Kf (L/kg) |

| Monuron | Sandy Loam | 1.2 | 1.8 |

| Diuron | Sandy Loam | 1.2 | 4.5 |

| Chlorotoluron | Clay Loam | 2.5 | 3.2 |

| Linuron | Clay Loam | 2.5 | 7.1 |

| Values are illustrative and compiled from various studies on herbicide adsorption in soil. d-nb.infonih.govresearchgate.netresearchgate.net |

Methodologies for Environmental Monitoring of this compound

Accurate and sensitive analytical methods are essential for monitoring the presence of phenylurea herbicides and their degradation products in environmental samples such as water and soil. The most common techniques employed are based on chromatography. mdpi.comtandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of phenylurea herbicides as they are thermally labile and often not suitable for direct analysis by gas chromatography. mdpi.com HPLC systems are typically equipped with a Diode Array Detector (DAD) or a UV detector for quantification. mdpi.comnih.gov

For sample preparation, especially from water samples where concentrations can be very low, a preconcentration step is necessary. Solid-Phase Extraction (SPE) is widely used for this purpose. Cartridges packed with materials like graphitized carbon black (e.g., Carbopack B) or C18-bonded silica (B1680970) are effective at trapping phenylurea compounds from large volumes of water. nih.gov A newer technique, Fabric Phase Sorptive Extraction (FPSE) , has also been developed, offering high extraction efficiency and environmental sustainability. mdpi.com

These methods allow for the detection of phenylurea herbicides at trace levels, often in the range of nanograms per liter (ng/L). mdpi.comnih.gov The combination of effective sample extraction with sensitive chromatographic analysis is crucial for assessing water quality and understanding the environmental fate of these compounds. tandfonline.comnih.gov

Analytical Methodologies for the Detection and Quantification of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea in Research Matrices

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for separating 3-(4-Chlorophenyl)-1-methyl-1-phenylurea from complex mixtures prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a preferred method for the analysis of phenylurea compounds due to their thermal instability, which can be a challenge for GC. researchgate.net The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenylurea analysis, reversed-phase HPLC is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 (octadecylsilane) is a common choice due to its hydrophobicity, which allows for good retention and separation of phenylurea compounds. |

| Mobile Phase | A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple analytes. |

| Detection | Diode-Array Detection (DAD) or Ultraviolet (UV) detection is commonly used, as the phenylurea structure contains chromophores that absorb UV light. nih.gov |

Gas Chromatography (GC):

While less common for intact phenylurea analysis due to their thermal lability, GC can be used, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net Phenylureas can thermally degrade in hot GC inlets, leading to the formation of isocyanates and amines, which can result in poor reproducibility. nih.gov However, with careful control of parameters such as inlet temperature and carrier gas flow, direct GC-MS analysis is possible. nih.gov

Strategies for GC Analysis of Phenylureas:

Derivatization: Alkylation of the urea (B33335) nitrogen can produce more thermally stable derivatives suitable for GC analysis. researchgate.net

Optimized Injection Techniques: Low-temperature inlets and high carrier gas flows can minimize on-column degradation. nih.gov

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful tool for both the identification and quantification of this compound. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to provide high selectivity and sensitivity.

Structural Elucidation:

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. The monoisotopic mass of this compound is 260.07166 Da. uni.lu

Predicted Mass Spectrometry Adducts and Fragments:

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]+ | 261.07894 |

| [M+Na]+ | 283.06088 |

| [M-H]- | 259.06438 |

| [M+NH4]+ | 278.10548 |

Data sourced from PubChem. uni.lu

Quantification:

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used. These techniques offer enhanced sensitivity and selectivity by monitoring specific m/z values corresponding to the target analyte, which is particularly useful for analyzing complex research matrices.

Spectroscopic Methods for Characterization (e.g., Nuclear Magnetic Resonance, Infrared, UV-Visible Spectroscopy)

Spectroscopic techniques are indispensable for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of phenylurea compounds. publish.csiro.au The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum help to identify the different types of protons and carbons and their connectivity within the molecule.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) group, N-H stretching, and C-N stretching of the urea linkage, as well as bands corresponding to the aromatic rings.

UV-Visible Spectroscopy:

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Phenylurea compounds exhibit UV absorption due to the presence of the aromatic rings and the carbonyl group. researchgate.net The wavelength of maximum absorbance (λmax) can be used for quantitative analysis, although it is less selective than chromatographic methods.

Sample Preparation Strategies for Complex Chemical Research Samples

Effective sample preparation is a critical step to remove interfering substances from the research matrix and to concentrate the analyte before analysis. The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used.

Common Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of phenylurea compounds from aqueous samples. researchgate.net A solid sorbent is used to retain the analyte, which is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. It is a classic method for extracting organic compounds from aqueous matrices.

Dispersive Liquid-Liquid Microextraction (DLLME): A modified version of LLE that uses a small amount of extraction solvent and a disperser solvent to create a cloudy solution, increasing the surface area for extraction and leading to rapid and efficient extraction.

Fabric Phase Sorptive Extraction (FPSE): A newer technique that utilizes a fabric substrate coated with a sorbent to extract analytes from a sample. mdpi.com

The selection of an appropriate sample preparation method is crucial for achieving accurate and reliable results in the analysis of this compound in complex research samples.

Advanced Chemical Applications and Material Science Contributions of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Role in the Synthesis of Specialty Polymers and Resins

Phenylurea compounds are recognized for their role as building blocks in the synthesis of specialty polymers and resins, most notably polyureas and phenylurea-formaldehyde resins. nih.govmdpi.com The presence of the urea (B33335) functional group in 3-(4-Chlorophenyl)-1-methyl-1-phenylurea provides the necessary reactive sites for polymerization reactions.

Polyureas are a class of polymers known for their high durability and strong resistance to environmental, chemical, and biological factors. semanticscholar.org They are typically synthesized through the reaction of a diisocyanate with a diamine. While this compound is not a diamine, its derivatives could potentially be designed to participate in such polyaddition reactions. The incorporation of the chlorophenyl group could impart specific properties to the resulting polymer, such as enhanced flame retardancy or altered solubility.

Furthermore, phenylurea itself can undergo polycondensation with formaldehyde (B43269) to produce phenylurea-formaldehyde (PUF) resins. nih.gov These resins can form polymer-metal complexes with various metal ions, and these complexes have been noted for their potential antimicrobial applications. nih.gov It is plausible that this compound could be utilized in a similar fashion to create specialized resins with unique thermal and biological properties.

Table 1: Potential Polymer Systems Incorporating this compound Derivatives

| Polymer Type | Potential Monomers/Precursors | Anticipated Properties of the Resulting Polymer |

| Specialty Polyurea | Diisocyanates and a diamine derivative of this compound | Enhanced thermal stability, flame retardancy, modified solubility |

| Phenylurea-Formaldehyde (PUF) Resin | This compound and formaldehyde | Unique thermal behavior, potential for metal chelation and antimicrobial activity |

Supramolecular Assembly and Self-Organizing Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org Phenylurea derivatives, particularly bis-urea compounds, are excellent candidates for the construction of supramolecular polymers due to the strong and directional hydrogen bonding capabilities of the urea moiety. nih.govacs.org

The urea group in this compound can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-ordered, one-dimensional, or more complex multi-dimensional assemblies. The phenyl and chlorophenyl groups can further influence the self-assembly process through π-π stacking interactions, leading to the formation of highly organized nanostructures. nih.gov

These self-assembled systems are of interest for the development of "smart" materials that can respond to external stimuli such as temperature or the presence of specific analytes. The dynamic and reversible nature of the non-covalent bonds allows for the disassembly and reassembly of the supramolecular structure, a key feature for applications in areas like drug delivery and molecular sensing. wikipedia.org

Non-Biological Catalytic or Ligand Applications

In the realm of catalysis, phenylurea derivatives have emerged as effective and inexpensive phosphine-free ligands for transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Specifically, N-phenylurea has demonstrated high efficiency as a ligand in palladium-catalyzed Heck and Suzuki reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net

The urea functionality can coordinate to the metal center, influencing its electronic properties and reactivity. The use of urea-based ligands can offer advantages over traditional phosphine (B1218219) ligands, such as improved stability and activity under certain reaction conditions. researchgate.net Given its structure, this compound or its derivatives could potentially serve as ligands in a variety of catalytic processes. The electronic nature of the aryl groups and the steric hindrance around the urea core would be key factors in determining its efficacy and selectivity as a ligand.

Table 2: Potential Catalytic Applications of this compound as a Ligand

| Catalytic Reaction | Metal Catalyst | Potential Role of the Phenylurea Derivative |

| Suzuki-Miyaura Coupling | Palladium | Ligand to stabilize and activate the palladium catalyst |

| Heck Reaction | Palladium | Ligand to facilitate the oxidative addition and reductive elimination steps |

| Other Cross-Coupling Reactions | Various Transition Metals | Tuning the electronic and steric environment of the metal center |

Utilization as a Chemical Intermediate in Organic Synthesis

Phenylurea derivatives are valuable intermediates in organic synthesis due to their versatile reactivity. rsc.orgiglobaljournal.com They serve as precursors for the synthesis of a wide range of compounds, including those with significant biological activity. rsc.orgnih.govnih.gov

One of the key transformations of phenylureas is their conversion to isocyanates. rsc.org This can be achieved through various methods, providing a pathway to a host of other functional groups and molecular architectures. Isocyanates are highly reactive intermediates that can readily react with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively.

A synthetic approach has been described for the generation of phenylurea derivatives through the cross-coupling of N-aryl formamides with amines, proceeding through an isocyanate intermediate. rsc.org This highlights the central role of the phenylurea scaffold in accessing diverse chemical structures. Therefore, this compound can be considered a stable precursor to a corresponding isocyanate, which in turn opens up a wide array of synthetic possibilities for the construction of more complex molecules. The presence of the chloro- and phenyl- substituents provides additional sites for functionalization, further expanding its utility as a versatile chemical intermediate. iglobaljournal.com

Chemical Biology Investigations of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea at the Molecular Level

Principles of Molecular Recognition and Binding with Biomolecules

Molecular recognition is the process by which molecules, through a variety of non-covalent interactions, selectively bind to one another. For a ligand like 3-(4-Chlorophenyl)-1-methyl-1-phenylurea to interact with a biological target such as a protein, a precise and energetically favorable set of interactions must occur. The key molecular features of this compound that dictate its binding capabilities are its diaryl urea (B33335) core, the N-methyl group, and the chlorine substituent on one of the phenyl rings.

The central urea moiety is a critical anchor for hydrogen bonding. nih.gov The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. mdpi.comnih.gov This dual capacity allows the urea group to form strong, directional interactions with amino acid residues in a protein's binding pocket, such as the side chains of asparagine, glutamine, or the peptide backbone itself. nih.govmdpi.com

The two phenyl rings contribute significantly to the binding affinity through hydrophobic and non-bonded π-interactions. mdpi.comnih.gov These aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as CH-π interactions with aliphatic side chains. mdpi.comnih.gov These interactions are crucial for positioning the molecule within hydrophobic pockets of target proteins. nih.gov

| Molecular Feature | Potential Interaction Type | Interacting Biomolecular Partner (Amino Acid Residues) |

|---|---|---|

| Urea Moiety (C=O) | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Arg, Lys, His, Backbone N-H |

| Urea Moiety (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Backbone C=O |

| Phenyl Rings | π-π Stacking, CH-π Interactions, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Ile, Val, Ala |

| 4-Chloro Group | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., carbonyl oxygen), Nonpolar residues |

| N-Methyl Group | Steric Interactions, van der Waals Forces | Residues lining the binding pocket |

Modulation of Enzyme Activity: Mechanistic Insights into Chemical Interactions

Phenylurea derivatives are known to inhibit a variety of enzymes, often by competing with the natural substrate or by binding to allosteric sites. nih.govnih.govnih.gov The inhibitory mechanism of this compound against a hypothetical enzyme target would be dictated by the specific interactions it forms within the enzyme's active or allosteric site.

Many phenylurea compounds act as kinase inhibitors by targeting the ATP-binding pocket. researchgate.netnih.govwikipedia.org In this context, the urea moiety often forms key hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine (B156593) portion of ATP. nih.gov The phenyl rings would then extend into the hydrophobic regions of the active site, with the 4-chloro and N-methyl groups influencing the specificity and potency of the inhibition. For instance, the 4-chlorophenyl group could occupy a hydrophobic pocket, while the N-methyl-N-phenyl group could interact with another part of the ATP-binding site.

Another class of enzymes inhibited by phenylurea derivatives is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme. nih.gov In this case, the phenylurea moiety could interact with residues in the active site, potentially coordinating with the heme cofactor or interacting with amino acids that are crucial for substrate binding and catalysis.

Phenylureas are also known inhibitors of cytokinin oxidase/dehydrogenase (CKO), a flavoenzyme involved in plant hormone metabolism. nih.gov For CKO, the phenylurea core has been shown to bind in a planar conformation, with the urea nitrogens forming hydrogen bonds with a key aspartate residue in the active site. nih.gov The aromatic rings engage in stacking interactions with the FAD cofactor. nih.gov By analogy, this compound could adopt a similar binding mode, with the substituted phenyl rings providing additional interactions that enhance inhibitory activity.

Receptor Ligand Interactions: Chemical Binding Studies

Beyond enzyme inhibition, phenylurea derivatives can also act as ligands for various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. nih.govnih.govnih.gov The binding of this compound to a receptor would involve a specific set of interactions that stabilize the ligand-receptor complex and elicit a biological response, either as an agonist, antagonist, or allosteric modulator.

For example, certain phenylurea herbicides and their metabolites have been shown to bind to the androgen receptor. nih.gov These interactions are often competitive with the endogenous ligand, and the affinity is determined by how well the phenylurea compound fits into the ligand-binding pocket and mimics the key interactions of the natural hormone. The hydrophobic nature of the chlorophenyl and phenyl rings would be critical for binding within the largely hydrophobic ligand-binding domain of nuclear receptors.

Binding assays, such as radioligand binding assays or fluorescence-based techniques, are essential for characterizing these interactions. nih.govlabome.com These assays can determine the binding affinity (Kd) and the concentration at which the compound inhibits 50% of the binding of a known ligand (IC50).

| Receptor Class | Potential Role of this compound | Key Interacting Moieties |

|---|---|---|

| Kinases | ATP-competitive inhibitor | Urea (H-bonding with hinge), Phenyl rings (hydrophobic interactions) |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibitor | Phenylurea (interaction with active site residues/heme) |

| Cytokinin oxidase/dehydrogenase (CKO) | Inhibitor | Urea (H-bonding with Asp), Phenyl rings (stacking with FAD) |

| Androgen Receptor | Antagonist | Chlorophenyl and Phenyl rings (hydrophobic interactions in LBD) |

| GPCRs (e.g., CB1, mGlu5) | Allosteric Modulator | Specific interactions with allosteric binding pocket |

Structure-Activity Relationships (SAR) Based on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR can be dissected by considering the contributions of its three main components: the 4-chlorophenyl ring, the N-phenyl ring, and the N-methyl group.

The 4-Chlorophenyl Ring: The position and nature of the substituent on this phenyl ring are often critical for activity. In many series of phenylurea inhibitors, a para-substitution is preferred. nih.gov The presence of a halogen, such as chlorine, at the 4-position can significantly enhance potency compared to an unsubstituted phenyl ring. nih.gov This is likely due to favorable hydrophobic interactions and potentially halogen bonding within the target's binding site. Replacing the chlorine with other groups, such as a methyl or trifluoromethyl group, would alter both the steric and electronic properties, leading to changes in activity. nih.govnih.gov

The N-Phenyl Ring: The second phenyl ring also plays a vital role in binding, primarily through hydrophobic and π-stacking interactions. mdpi.comnih.gov Modifications to this ring, such as the addition of substituents, can modulate the binding affinity and selectivity. The unsubstituted nature of this ring in this compound suggests that it may fit into a relatively constrained hydrophobic pocket.

The N-Methyl Group: The methylation of one of the urea nitrogens is a key structural feature. This modification removes a hydrogen bond donor capability, which can be either beneficial or detrimental to binding, depending on the specific hydrogen bond network within the target's active site. The methyl group also introduces steric bulk, which can influence the conformation of the molecule and its fit within the binding pocket. In some cases, this N-methylation can lead to increased selectivity for certain targets.

Synthesis and Exploration of Derivatives and Analogs of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Design Principles for Structural Modification and Diversification

The structural framework of 3-(4-chlorophenyl)-1-methyl-1-phenylurea offers multiple sites for modification, allowing for systematic diversification. Design strategies are typically guided by the goal of modulating the compound's physicochemical properties, such as solubility, stability, and its capacity for intermolecular interactions.

Key design principles include:

Modulation of Hydrogen Bonding: The urea (B33335) moiety (-NH-CO-N-) is a potent hydrogen bond donor and acceptor. Modifications often aim to alter this capability to influence solubility and interactions with other molecules. nih.gov The introduction of N-methyl groups, for instance, can shift the conformational preference from trans,trans to cis,cis, altering the hydrogen bonding pattern. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the urea functionality can be part of a larger template that mimics bicyclic structures through the formation of intramolecular hydrogen bonds, potentially increasing membrane permeability. nih.gov

Conformational Control: The substitution pattern on the nitrogen atoms and phenyl rings plays a crucial role in the molecule's three-dimensional shape. nih.gov Strategic placement of substituents can lock the molecule into a preferred conformation, which is crucial for specific applications. Electronic structure calculations are often employed to understand the geometry and binding energies of urea complexes, providing insights for designing selective receptors. acs.org

These design strategies are often supported by computational modeling to predict the effects of structural changes on the molecule's properties before synthesis is undertaken. nih.gov

Synthetic Routes to Key Substituted Analogs

The synthesis of substituted ureas is a well-established field in organic chemistry, with several reliable methods for creating analogs of this compound. The most common approaches involve the formation of the central urea bond.

One of the most fundamental and widely used methods for preparing unsymmetrical ureas is the reaction of an isocyanate with an amine. nih.govwikipedia.org To synthesize the parent compound, 4-chlorophenyl isocyanate would be reacted with N-methylaniline. To create analogs, this can be varied by using different substituted isocyanates or substituted N-alkylanilines.

General Synthetic Scheme:

Isocyanate Formation: Phenylamines can be converted to phenyl isocyanates through reaction with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.govrsc.org This step generates the electrophilic component.

Nucleophilic Addition: The prepared isocyanate is then reacted with a primary or secondary amine. The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the isocyanate to form the urea linkage. wikipedia.orgresearchgate.net This method is highly versatile and tolerates a wide range of functional groups on both the isocyanate and amine components.

Alternative "phosgene-free" routes have been developed for safety and environmental reasons. These include:

Rearrangement Reactions: The Hofmann, Curtius, or Lossen rearrangements can generate isocyanates in situ from primary amides, acyl azides, or hydroxamic acids, respectively, which can then be trapped by an amine. rsc.orgorganic-chemistry.org

Carbonylative Coupling: Catalytic methods using carbon monoxide (CO) or other C1 sources like S,S-dimethyl dithiocarbonate can couple amines to form ureas, often with nitrogen gas as the only byproduct. organic-chemistry.org

Reaction with Urea: Direct alkylation or arylation of urea itself can be a straightforward approach, though it can sometimes be hampered by harsh conditions or competing side reactions. rsc.org

The choice of synthetic route depends on the desired substituents, scale of the reaction, and available starting materials. Purification is typically achieved through column chromatography or crystallization. researchgate.net

Table 1: Common Synthetic Routes to Substituted Ureas

| Method | Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Isocyanate-Amine Reaction | R-NCO + R'-NH₂ | High yield, versatile, well-established | Requires handling of potentially toxic isocyanates | nih.govwikipedia.org |

| Phosgenation | R-NH₂ + COCl₂ | Forms isocyanate intermediate for subsequent reaction | Use of highly toxic phosgene gas | wikipedia.orgrsc.org |

| Phosgene Equivalents | R-NH₂ + Triphosgene, CDI | Safer than phosgene, crystalline solids | Less commercially attractive for large scale | nih.govrsc.org |

| Curtius Rearrangement | R-CO-N₃ → R-NCO | Avoids isolation of isocyanate intermediate | Requires synthesis of acyl azide | organic-chemistry.org |

Comparative Studies on Reactivity and Chemical Properties of Derivatives

The chemical properties and reactivity of derivatives of this compound are highly dependent on their specific substitution patterns. Comparative studies often focus on stability, solubility, and biodegradability.

Chemical Stability: The urea bond is generally stable. However, its stability can be influenced by the electronic nature of the attached groups. Strong electron-withdrawing groups on the phenyl rings can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack or hydrolysis under certain conditions.

Reactivity and Interactions: The presence of donor and acceptor moieties in the urea group facilitates non-covalent interactions, particularly hydrogen bonding. dergipark.org.tr The reactivity of derivatives is often studied in the context of their intended application. For example, in biological systems, the ability to act as a hydrogen bond donor/acceptor is critical for binding to target proteins. wikipedia.org

Biodegradability: Studies on phenylurea herbicides, which share the core structure, have shown that biodegradability is significantly affected by substituents. The size, degree of ring chlorination, and the nature of the N'-substituents are determining factors. For example, some microorganisms can degrade diuron (B1670789) (a dichlorinated phenylurea), but the rate is affected by the presence of other groups like an isopropyl substituent. nih.govnih.gov The type of bacterial strain present in the environment also plays a crucial role in the degradation pathway. nih.gov

Impact of Substituent Effects on Electronic and Steric Properties

Electronic Effects: The electronic properties are largely governed by the nature of the substituents on the aromatic rings.

Electron-Withdrawing Groups (EWGs): The chlorine atom on the 4-position of the phenyl ring is an EWG. It withdraws electron density from the ring via induction, which can influence the pKa of the N-H protons and the electron density on the carbonyl oxygen. Adding further EWGs (e.g., nitro groups) would enhance this effect. nih.gov

Electron-Donating Groups (EDGs): Replacing the chlorine with an EDG, such as a methyl or methoxy (B1213986) group, would increase the electron density on the phenyl ring. This can affect the molecule's reactivity and its ability to participate in π-stacking interactions. nih.gov These electronic effects can be quantified and compared using Hammett parameters.

Steric Effects: The size and position of substituents dictate the molecule's three-dimensional shape and can hinder or facilitate certain interactions.

The N-methyl and N-phenyl groups on one side of the urea make it a trisubstituted, asymmetrical urea. This inherent bulk influences the rotational freedom around the C-N bonds and contributes to a specific preferred conformation. nih.gov

Adding bulky groups at the ortho positions of either phenyl ring can introduce significant steric hindrance. This can restrict rotation, force the rings out of planarity with the urea group, and block access to the hydrogen-bonding sites of the urea core. acs.org

In contrast, smaller substituents or substitution at the para-position, like the existing chlorine atom, have a minimal steric impact, primarily exerting an electronic effect. wikipedia.org

Table 2: Predicted Impact of Novel Substituents on Molecular Properties

| Substituent & Position | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Properties |

|---|---|---|---|

| Nitro (NO₂) at para-position of phenyl ring | Strongly electron-withdrawing | Minimal | Increases polarity, may alter H-bonding acidity |

| Methoxy (OCH₃) at para-position of chlorophenyl ring | Electron-donating | Minimal | Increases electron density on the ring system |

| Methyl (CH₃) at ortho-position of phenyl ring | Weakly electron-donating | Significant | Restricts rotation of the phenyl ring, may alter conformation |

These substituent-driven changes are fundamental to the rational design of new derivatives, allowing for the fine-tuning of their properties for various chemical applications.

Future Research Directions and Emerging Trends in the Study of 3 4 Chlorophenyl 1 Methyl 1 Phenylurea

Integration with Advanced Synthetic Methodologies

The synthesis of unsymmetrical ureas, including 3-(4-Chlorophenyl)-1-methyl-1-phenylurea, has traditionally relied on methods that can involve hazardous reagents like isocyanates. nih.govasianpubs.org Modern synthetic chemistry, however, is increasingly shifting towards more versatile, efficient, and safer catalytic methods. Future synthetic efforts concerning this compound are likely to embrace these advanced methodologies.

A significant area of development is the use of palladium-catalyzed C-N cross-coupling reactions. nih.gov This approach allows for the sequential and controlled formation of C-N bonds, providing a flexible route to unsymmetrical ureas from readily available aryl halides and amines. nih.gov Another emerging technique is the palladium-catalyzed carbonylation of aryl halides in the presence of urea (B33335) nucleophiles, which can be enhanced by microwave irradiation to improve reaction times and yields. researchgate.net The adoption of these methods would not only refine the synthesis of this compound but also facilitate the generation of a diverse library of structural analogs for further study.

Furthermore, the principles of green chemistry are expected to play a more prominent role. This includes the use of more environmentally benign solvents, the development of recyclable catalysts, and the design of processes that are more energy-efficient. kgsindustry.com The exploration of nanocatalysts in urea synthesis also presents a promising frontier for creating more sustainable production methods under milder reaction conditions. ureaknowhow.com

| Advanced Synthetic Method | Description | Potential Advantage for this compound Synthesis |

| Palladium-Catalyzed C-N Cross-Coupling | Formation of a C-N bond between an aryl halide and a substituted urea or amine, catalyzed by a palladium complex. nih.gov | High efficiency, broad substrate scope, and avoidance of hazardous isocyanates. nih.gov |

| Microwave-Assisted Carbonylation | Palladium-catalyzed introduction of a carbonyl group between an aryl halide and a nitrogen source using carbon monoxide, accelerated by microwave energy. researchgate.net | Rapid reaction times and high yields. researchgate.net |

| Nanocatalysis | Use of catalysts at the nanometer scale to enhance reaction efficiency and selectivity. ureaknowhow.com | Potential for synthesis under ambient temperature and pressure, improving energy efficiency. ureaknowhow.com |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the inherent reactivity of the this compound scaffold presents numerous opportunities for exploration. The urea functional group, while stable, can participate in a variety of chemical transformations, allowing the molecule to serve as a precursor for more complex structures. Future research could focus on leveraging the urea moiety for intramolecular cyclizations to generate heterocyclic compounds, a common motif in biologically active molecules.

Investigations into the derivatization of the aryl rings through late-stage functionalization would also be a valuable pursuit. Techniques such as C-H activation could enable the introduction of new functional groups onto the phenyl or chlorophenyl rings, providing a rapid means to modify the compound's properties without necessitating a complete re-synthesis. The exploration of the reactivity of the urea nitrogen atoms, potentially through N-alkylation or N-arylation, could also yield novel derivatives with unique characteristics.

Inspired by the chemistry of related compounds like thioureas, which are known to participate in a wide range of reactions to form diverse heterocyclic systems, future studies could explore analogous transformations for this compound. mdpi.com This could involve reactions with bifunctional electrophiles to construct new ring systems incorporating the urea backbone.

Application of Machine Learning and Artificial Intelligence in Chemical Research of the Compound

One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training algorithms on a dataset of structurally related urea compounds and their biological activities, it would be possible to predict the potential efficacy of new, unsynthesized analogs of this compound. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govacs.org

| AI/ML Application | Description | Potential Impact on Research of this compound |

| Predictive Modeling (QSAR) | Using algorithms to correlate chemical structure with biological activity or other properties. researchgate.net | Enables the rapid screening of virtual compounds to identify promising analogs for synthesis. researchgate.netarxiv.org |

| Synthesis Optimization | AI models analyze existing reaction data to predict optimal conditions for a given chemical transformation. researchgate.netcas.cn | Accelerates the development of high-yielding and efficient synthetic routes. |

| De Novo Molecular Design | Generative models create novel molecular structures based on a set of desired properties. elsevier.comibm.comrsc.org | Proposes new, potentially more effective or safer derivatives for investigation. |

| Catalyst Design | Deep learning models can predict the efficacy of catalysts for specific reactions, such as C-N coupling. ibm.comrsc.org | Facilitates the discovery of more efficient catalysts for the synthesis of the compound and its analogs. |

Interdisciplinary Research Opportunities for this compound

The unique structural features of this compound make it a candidate for exploration in a variety of interdisciplinary fields. By collaborating with experts in other domains, the potential applications of this compound can be significantly broadened.

In the field of chemical biology , this molecule could be developed as a chemical probe to study specific biological pathways or protein functions. hilarispublisher.com Its ability to be systematically modified allows for the fine-tuning of its interactions with biological targets. The synthesis of tagged versions of the compound could facilitate studies aimed at identifying its cellular binding partners. hilarispublisher.com

In materials science , substituted ureas are known to participate in the formation of structured materials. There is potential to investigate the use of this compound as a building block or modifying agent in the synthesis of novel polymers or metal-organic frameworks (MOFs). acs.org The specific substituents on the molecule could influence the properties of the resulting materials, such as their porosity, stability, or catalytic activity.

The structural similarity of this compound to known agrochemicals also suggests potential applications in agricultural science . Research could be directed towards evaluating its properties as a plant growth regulator or its potential as a scaffold for new classes of herbicides or fungicides, building on the extensive history of urea derivatives in this sector. ureaknowhow.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.